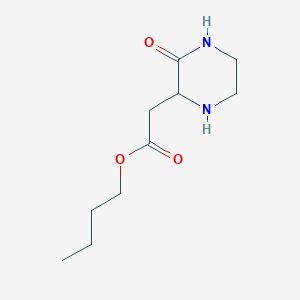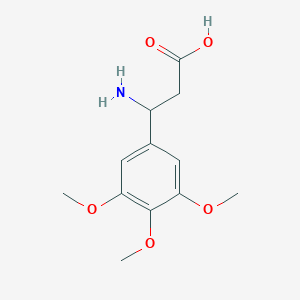
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is related to a class of compounds known as 1-amino-3-aryloxy-2-propanols, which have been synthesized and examined for their potential as cardioselective beta-adrenergic blocking agents. These compounds, including the closely related 1-((3,4-dimethoxyphenethyl)amino)-3-aryloxy-2-propanols, have been found to exhibit optimal potency and selectivity, making them candidates for clinical trials .
Synthesis Analysis
The synthesis of 1-amino-3-aryloxy-2-propanols involves the introduction of an aryloxy group and an amino group to the propanol backbone. The synthesis process has been explored in various studies, leading to the creation of compounds with different substituents that affect their pharmacological properties. For instance, heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized and shown to be more potent than propranolol, a well-known beta-blocker, in animal models .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol has been characterized using techniques such as X-ray single crystal diffraction. For example, a novel compound with a related structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized and its crystal structure was determined, showing that it crystallizes in the triclinic space group with specific unit-cell parameters .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with biological targets. For instance, the compound mentioned in the previous section was screened for antioxidant activity and its interaction with double-stranded DNA (dsDNA), indicating that it binds to the minor groove of DNA. This suggests that similar compounds, including 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol, may also interact with biological macromolecules in a specific manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which are structurally related to 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol, have been studied through crystallography and Hirshfeld surface analysis. These studies provide insights into the conformational preferences of the molecules in different environments and the types of intermolecular interactions they may engage in, such as hydrogen bonding. The crystal packing and hydrogen-bonded networks observed in these structures are crucial for understanding the stability and solubility of the compounds .
Wissenschaftliche Forschungsanwendungen
Conformational Analysis
Research on derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol reveals intricate details about their conformation in different environments. Structural analyses, including X-ray diffraction, have been conducted to understand their molecular conformations and intermolecular interactions. This research provides insight into the structural intricacies of similar compounds, which could be relevant for developing new pharmaceuticals or understanding chemical interactions at a molecular level (Nitek et al., 2020).
Cardioselectivity in Beta-adrenoceptor Blocking Agents
Studies on compounds like 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol have contributed significantly to understanding the cardioselectivity of beta-adrenoceptor blocking agents. Research involving synthesis and analysis of related compounds helps in identifying the structural features that contribute to their affinity for beta-adrenoceptors. This knowledge is crucial in the development of more effective and safer cardiovascular drugs (Rzeszotarski et al., 1979; Rzeszotarski et al., 1983).
Schiff Base Derivatives and Their Properties
Schiff base derivatives of similar compounds have been synthesized and analyzed for their structural and spectroscopic properties. These studies involve understanding the equilibrium structure, electronic properties, and hydrogen bonding. Such research contributes to the field of organic chemistry, especially in the synthesis and characterization of new compounds with potential applications in various fields (Khalid et al., 2018).
Synthesis and Pharmacological Activity
Research on the synthesis of derivatives of 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol and their pharmacological activity, particularly in terms of anticonvulsant properties, is a significant area of study. Such research helps in the development of new therapeutic agents for treating conditions like epilepsy. The focus is on creating compounds with quantified anticonvulsant activity and understanding their interactions at the molecular level (Waszkielewicz et al., 2015).
Inhibitory Effects on Carbon Steel Corrosion
The inhibitive effects of tertiary amines related to 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol on carbon steel corrosion have been studied. These compounds show potential as anodic inhibitors, providing insights into their application in industrial settings to protect metal surfaces against corrosion (Gao et al., 2007).
Eigenschaften
IUPAC Name |
1-amino-3-(2,4-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(9(2)5-8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMARLPGCDVFQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392016 |
Source


|
| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol | |
CAS RN |
876715-66-1 |
Source


|
| Record name | 1-amino-3-(2,4-dimethylphenoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


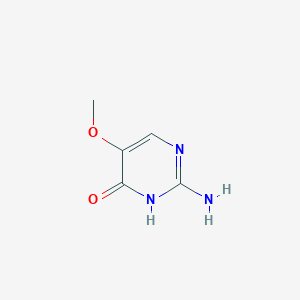
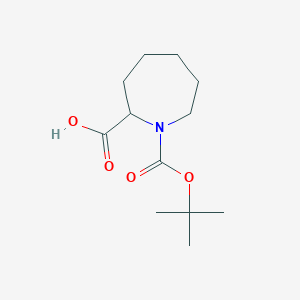


![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1274776.png)
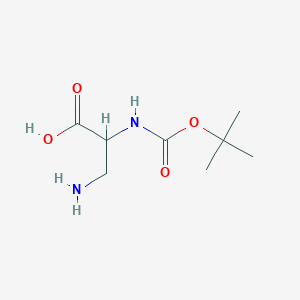
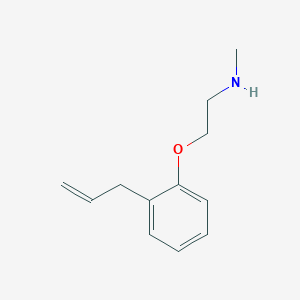

![2-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1274787.png)


